molecular formula C19H27N3O2 B8255986 tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate

Cat. No. B8255986
M. Wt: 329.4 g/mol
InChI Key: CQENPWQFXVCULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Process : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its utility as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

  • Molecular Structure Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the chemical versatility and potential for structural analysis of similar compounds (Richter et al., 2009).

  • Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol and utilized in developing drugs for various diseases, including depression and cerebral ischemia (Zhang et al., 2018).

  • Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment (Wang et al., 2015).

Molecular Structure and Properties

  • Crystallography and X-ray Diffraction Studies : X-ray crystallography and other spectroscopic methods are employed for in-depth analysis of similar piperidine derivatives, providing valuable insights into their molecular structure and potential pharmaceutical applications (Sanjeevarayappa et al., 2015).

  • Chiral Compound Synthesis : The synthesis of chiral compounds like (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, derived from similar piperidine compounds, is significant in creating cyclic amino acid esters, which are crucial in pharmaceutical research (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 4-(5-amino-1-methylindol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-9-7-13(8-10-22)16-12-21(4)17-6-5-14(20)11-15(16)17/h5-6,11-13H,7-10,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQENPWQFXVCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(5-amino-1-methyl-1H-indol-3-yl)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.